molecular formula C13H24O4 B14383827 2,2'-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) CAS No. 90139-80-3

2,2'-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane)

Cat. No.: B14383827
CAS No.: 90139-80-3
M. Wt: 244.33 g/mol
InChI Key: LPLJMNSQZXLLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) is a chemical compound characterized by its unique structure, which includes two dioxolane rings connected by a propane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) typically involves the reaction of 1,3-diaminopropane with substituted salicylaldehyde in dry methanol under reflux conditions. The reaction yields the desired compound as a yellow solid with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dioxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets and pathways. The compound’s dioxolane rings and propane-1,3-diyl linker allow it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar structure but with phenyl groups instead of methyl groups.

    (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): Contains diphenylmethanol groups.

    2,2-Bis(bromomethyl)propane-1,3-diol: Similar propane-1,3-diyl linker but with bromomethyl groups.

Uniqueness

2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) is unique due to its specific combination of dioxolane rings and propane-1,3-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

90139-80-3

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

2-[3-(4,5-dimethyl-1,3-dioxolan-2-yl)propyl]-4,5-dimethyl-1,3-dioxolane

InChI

InChI=1S/C13H24O4/c1-8-9(2)15-12(14-8)6-5-7-13-16-10(3)11(4)17-13/h8-13H,5-7H2,1-4H3

InChI Key

LPLJMNSQZXLLQC-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)CCCC2OC(C(O2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.